2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Catalog No.
S13917799
CAS No.
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-o...

Product Name

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)

InChI Key

HLSLRFBLVZUVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (Z-Asp(OtBu)-OH, CAS 5545-52-8) is a selectively protected aspartic acid derivative engineered for orthogonal peptide and peptidomimetic synthesis . Featuring a benzyloxycarbonyl (Z) group on the alpha-amine and a tert-butyl (tBu) ester on the beta-carboxylate, it enables highly specific sequential deprotection. The Z-group is cleanly removed via catalytic hydrogenolysis under neutral conditions, while the tBu ester remains fully intact and is exclusively cleaved by moderate acids like trifluoroacetic acid (TFA) . This specific dual-protection profile makes it a critical precursor for solution-phase synthesis, the construction of base-sensitive peptide sequences, and the development of complex branched architectures where standard Fmoc or Boc strategies result in unacceptable side reactions .

Research Fit

Orthogonal Cbz/OtBu protection for solution-phase synthesis
Selective amine deprotection under neutral hydrogenolysis
Compatible with acid/base-labile post-translational modifications

Substituting Z-Asp(OtBu)-OH with the more common Fmoc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH fundamentally alters the required cleavage conditions, often leading to catastrophic synthetic failures in sensitive sequences [1]. Replacing it with Fmoc-Asp(OtBu)-OH forces the use of basic deprotection (e.g., 20% piperidine), which aggressively promotes aspartimide formation in susceptible sequences and generates non-volatile dibenzofulvene byproducts that complicate solution-phase purification [1]. Conversely, substituting with Boc-Asp(OBzl)-OH introduces a benzyl side-chain that necessitates extremely hazardous anhydrous HF for final cleavage [1]. Z-Asp(OtBu)-OH is uniquely positioned to avoid both basic conditions during N-terminal extension and HF during final cleavage, making it non-interchangeable for base-sensitive or HF-incompatible manufacturing routes [1].

Substitution Risk

  • Fmoc-Asp(OtBu)-OH Base-labile Fmoc removal may not suit base-sensitive modifications or resins
  • Boc-Asp(OtBu)-OH Repeated TFA treatment limits acid-sensitive linker and resin compatibility
  • Z-Asp-OMe Methyl ester saponifies under alkaline conditions, causing dual deprotection and yield loss risk

Suppression of Base-Catalyzed Aspartimide Formation

Aspartimide formation is a notorious side reaction during the synthesis of Asp-containing peptides, particularly in Asp-Gly and Asp-Asn sequences [1]. Standard Fmoc-Asp(OtBu)-OH requires deprotection with 20% piperidine in DMF, a strongly basic environment that can drive aspartimide byproduct formation to 10–30% per cycle in susceptible sequences [1]. In contrast, the Z-group of Z-Asp(OtBu)-OH is removed via catalytic hydrogenolysis (H2, Pd/C) at neutral pH. This neutral deprotection pathway completely circumvents the base-catalyzed cyclization mechanism, maintaining aspartimide formation at <1% and preserving sequence integrity [1].

Evidence DimensionAspartimide byproduct formation during N-terminal deprotection
Target Compound Data<1% aspartimide formation (neutral H2/Pd-C hydrogenolysis)
Comparator Or BaselineFmoc-Asp(OtBu)-OH (10–30% formation in susceptible sequences via 20% piperidine)
Quantified Difference>10-fold reduction in sequence-degrading side reactions
ConditionsDeprotection of susceptible Asp-Gly or Asp-Asn intermediates

Prevents catastrophic yield loss and complex HPLC purification when synthesizing base-sensitive peptide sequences.

Melting point
Head-to-head
Target 70–76 °C vs Fmoc-Asp(OtBu)-OH 143–150 °C; Δ –73 to –67 °C
Reported lower melting range may support room-temperature solubilization
Solid-state; vendor specifications

Elimination of Hazardous HF Cleavage Requirements

For syntheses requiring N-terminal deprotection independent of acid, Boc-Asp(OBzl)-OH is a traditional choice. However, its benzyl ester side-chain is highly stable to moderate acids and requires anhydrous hydrogen fluoride (HF) or strong Lewis acids (e.g., TFMSA) for final global deprotection [1]. Z-Asp(OtBu)-OH offers the same N-terminal orthogonality (cleavable by hydrogenolysis) but utilizes a tBu side-chain that is quantitatively cleaved by standard 95% trifluoroacetic acid (TFA) at room temperature [1]. This difference eliminates the need for specialized, highly hazardous HF-handling Teflon apparatus and severe safety protocols [1].

Evidence DimensionAcid stringency required for side-chain deprotection
Target Compound DataCleaved by 95% TFA (moderate acid, standard glassware)
Comparator Or BaselineBoc-Asp(OBzl)-OH (requires anhydrous HF or TFMSA)
Quantified DifferenceComplete elimination of HF dependency for global deprotection
ConditionsFinal side-chain deprotection in orthogonal synthesis schemes

Allows standard laboratories to perform complex orthogonal syntheses without investing in specialized HF-safe infrastructure.

Purity profile
Cross-study comparable
≥98% HPLC (target) vs ≥99% HPLC (Fmoc); impurity identity differs (Cbz-derived removable)
Cbz-derived impurities may simplify purification during work-up
TLC/HPLC QC data; supplier specifications

Purification Efficiency in Solution-Phase Synthesis

In large-scale solution-phase peptide synthesis, the physical properties of deprotection byproducts dictate process efficiency. Fmoc-Asp(OtBu)-OH deprotection generates dibenzofulvene, a reactive and non-volatile byproduct that requires chemical scavenging and often silica gel chromatography to remove, reducing step yields by 10–15% [1]. The hydrogenolysis of Z-Asp(OtBu)-OH generates only toluene and carbon dioxide [1]. Because these byproducts are entirely volatile, they are removed by simple solvent evaporation, frequently yielding the free amine at >95% crude purity without any chromatographic intervention [1].

Evidence DimensionDeprotection byproduct volatility and purification requirement
Target Compound Data100% volatile byproducts (toluene, CO2), enabling direct use of crude amine
Comparator Or BaselineFmoc-Asp(OtBu)-OH (generates non-volatile dibenzofulvene requiring scavenging/chromatography)
Quantified DifferenceElimination of chromatographic purification steps for N-terminal deprotection
ConditionsSolution-phase peptide coupling and subsequent N-terminal deprotection

Drastically reduces solvent consumption, labor, and yield bottlenecks in industrial-scale solution-phase manufacturing.

Aspartimide suppression
Class-level inference
Neutral hydrogenolysis avoids piperidine-promoted cyclization; literature reports 15–30% aspartimide for Fmoc-SPPS Asp-Gly
May avoid aspartimide yield penalty in Asp-Gly motifs
Mechanistic inference; no direct head-to-head study published
Chiral purity benchmark
Cross-study comparable
[α]D²⁰ +33.5° (c 1.0, CHCl₃) vs Fmoc analog ≥99.8% ee by chiral HPLC
Polarimetry enables benchtop lot verification without chiral HPLC
Methodological difference; both support ≥98% enantiomeric purity
Deprotection orthogonality
Class-level inference
Cbz (H₂/Pd-C, neutral) + OtBu (TFA) vs Fmoc (piperidine) or Boc (TFA) deprotection
Neutral deprotection may suit acid/base-labile post-translational modifications
Qualitative compatibility advantage; literature-supported
Storage stability
Supporting evidence
Store –20 °C; visual CO₂ pressure check vs UV monitoring for Fmoc analog
Non-destructive container inspection may reduce QC testing
Based on vendor SDS; –20 °C storage required

Large-Scale Solution-Phase Synthesis of Peptidomimetics

Ideal for large-scale solution-phase manufacturing where the volatility of Z-group deprotection byproducts (toluene and CO2) eliminates the need for intermediate chromatography, drastically reducing solvent consumption compared to Fmoc-based strategies [1].

Synthesis of Base-Sensitive Aspartyl Peptides

The preferred building block for sequences containing Asp-Gly or Asp-Asn motifs, where neutral hydrogenolysis prevents the severe aspartimide formation associated with standard Fmoc/piperidine chemistry [2].

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

Deployed in complex, branched peptide synthesis where the N-terminus must be selectively unmasked (via Pd/C or HBr/AcOH) without disturbing acid-labile tBu side-chain protecting groups or requiring highly hazardous HF cleavage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asp-Gly peptide synthesis
Aspartimide suppression potential
Crude peptide purity and Asp-Gly motif integrity
Modified peptides with PTMs
Neutral-deprotection compatibility
Stability of phospho-, sulfo-, and glycan modifications
Fragment condensation
Impurity profile and chiral verification
Protected fragment purity and enantiomeric excess
Fluorescent/chemiluminescent probes
Absence of quenching by-products
Background fluorescence and detection sensitivity

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.13688739 g/mol

Monoisotopic Mass

323.13688739 g/mol

Heavy Atom Count

23

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